molecular formula C12H7F4NO B3347046 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261592-34-0

2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B3347046
CAS No.: 1261592-34-0
M. Wt: 257.18 g/mol
InChI Key: SIYXRLWNYOOUNO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound with the CAS Number: 1261592-34-0 . It has a molecular weight of 257.19 .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F4NO/c13-11-6-3-9 (7-17-11)8-1-4-10 (5-2-8)18-12 (14,15)16/h1-7H .


Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .


Physical and Chemical Properties Analysis

This compound has a storage temperature of 2-8°C .

Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

Researchers have developed a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound. This method enables the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines using readily available starting materials under transition-metal catalyst-free conditions (Song et al., 2016).

Synthesis of Fluorinated Nucleosides

A practical method for introducing fluorine at the 2'-carbon of nucleosides has been described, leading to the synthesis of fluorinated adenine derivatives. This approach offers a new pathway for developing nucleoside analogs with potential therapeutic applications (Maruyama et al., 1999).

Development of Chiral Ligands for Asymmetric Catalysis

New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups have been synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. These findings contribute to the advancement of asymmetric synthesis methodologies (Wolińska et al., 2021).

Fluorination as a Tool in Organic Synthesis

Research has demonstrated the synthesis of 4-fluoropyridine through electrochemical fluorination, highlighting the versatility of fluorination techniques in organic synthesis. This method offers a mild and selective approach for incorporating fluorine atoms into pyridine derivatives (Fang et al., 2004).

Fluorescent Sensors for Zinc Detection

Studies have explored the use of pyridine–pyridone core structures as fluorescent sensors for Zn^2+, demonstrating significant shifts in emission wavelength and intensity upon metal binding. This research opens avenues for developing sensitive and selective probes for metal ions in biological and environmental samples (Hagimori et al., 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine plays a significant role in biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with mTOR and mGlur5, influencing α-synuclein accumulation in cells . This interaction highlights its potential impact on cellular processes and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalytic ligand in reactions involving palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to participate in these reactions is attributed to its unique chemical structure, which allows it to interact with specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to changes in its biochemical properties and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes, while higher dosages could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

Properties

IUPAC Name

2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYXRLWNYOOUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 4-(trifluoromethoxy)phenylboronic acid (1.55 g, 7.53 mmol) and Pd(dppf)Cl2 (367 mg, 0.502 mmol) in toluene (50 mL) and EtOH (25 mL) was degassed for 15 min (vacuum pump) and then N2 was added. An aqueous solution of 2M Na2CO3 (12.5 mL, 25.0 mmol) was added by syringe and the stirred mixture was again degassed for 15 min, and then N2 was added, followed by 5-bromo-2-fluoropyridine (91) (0.53 mL, 5.15 mmol). The resulting mixture was stirred at 85-88° C. for 3 h, and then cooled, diluted with aqueous NaHCO3 (100 mL) and extracted with CH2Cl2 (4×100 mL). The extracts were evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-10% CH2Cl2/petroleum ether firstly gave foreruns, and then further elution with 10-20% CH2Cl2/petroleum ether gave 2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine (92) (1.32 g, 100%) as a white solid: mp (CH2Cl2/petroleum ether) 58-60° C.; 1H NMR (CDCl3) δ 8.40 (d, J=2.5 Hz, 1H), 7.94 (ddd, J=8.4, 7.6, 2.6 Hz, 1H), 7.55 (dt, J=8.8, 2.5 Hz, 2 ft), 7.33 (br d, J=8.0 Hz, 2H), 7.02 (dd, J=8.5, 3.0 Hz, 1H); HRESIMS calcd for C12H8F4NO m/z (MH+) 258.0537. found 258.0531.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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